REACTION_CXSMILES
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[OH-].[Na+].[Cl:3][C:4]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:5]=1[O:6][CH:7]([CH3:13])[C:8]([O:10]CC)=[O:9]>CCO>[Cl:3][C:4]1[CH:17]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:15]=[CH:14][C:5]=1[O:6][CH:7]([CH3:13])[C:8]([OH:10])=[O:9] |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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EtOH was evaporated off i
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Type
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ADDITION
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Details
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, the residue was diluted with ice water
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
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dried at 70° C. i
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Name
|
|
Type
|
|
Smiles
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ClC1=C(OC(C(=O)O)C)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |